N'-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide
Description
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide is a complex organic compound characterized by the presence of bromine, chlorine, and nitrogen atoms within its structure
Properties
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O3/c15-11-7-10(16)1-2-12(11)22-8-13(20)18-19-14(21)9-3-5-17-6-4-9/h1-7H,8H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZRLHOTJQWVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with pyridine-4-carbohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromo-4-chlorophenoxy)butanoic acid: Shares a similar phenoxy structure but differs in the acyl group.
2-Bromo-4-chloropyridine: Contains the same bromine and chlorine substitutions but lacks the carbohydrazide moiety.
Uniqueness
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide is unique due to its combination of a phenoxyacetyl group with a pyridine-4-carbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
